molecular formula C13H17N3O2 B2945440 N-cyclopentyl-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 425616-79-1

N-cyclopentyl-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B2945440
CAS No.: 425616-79-1
M. Wt: 247.298
InChI Key: UNZKMRJPKZCKQO-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-[(pyridin-2-yl)methyl]ethanediamide is a synthetic ethanediamide derivative featuring a cyclopentyl group and a pyridin-2-ylmethyl substituent. Ethanediamides (oxalamides) are known for their versatile coordination chemistry and applications in catalysis, material science, and medicinal chemistry due to their bifunctional N,N'-donor capabilities.

Properties

IUPAC Name

N'-cyclopentyl-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-12(13(18)16-10-5-1-2-6-10)15-9-11-7-3-4-8-14-11/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZKMRJPKZCKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves the reaction of cyclopentylamine with pyridine-2-carboxaldehyde, followed by the addition of ethanediamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Catalysts such as acids or bases can be employed to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of N-cyclopentyl-N’-[(pyridin-2-yl)methyl]ethanediamide may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain optimal conditions throughout the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted ethanediamide derivatives.

Scientific Research Applications

N-cyclopentyl-N’-[(pyridin-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The ethanediamide scaffold is highly modular, with substitutions dictating physicochemical and functional properties. Below, N-cyclopentyl-N'-[(pyridin-2-yl)methyl]ethanediamide is compared to three structurally related compounds (Table 1), followed by a detailed discussion.

Table 1: Structural and Functional Comparison of Ethanediamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Cyclopentyl, pyridin-2-ylmethyl ~303.4 (estimated) Hypothesized enhanced lipophilicity; potential kinase inhibition or metal chelation N/A
N-(5-Chloropyridin-2-yl)-N′-[...]ethanediamide (CAS 1229194-11-9) 5-Chloropyridin-2-yl, tetrahydrothiazolo group 720.3 (with counterion) Bioactive sulfonate derivative; antiviral or enzyme inhibition activity
N-Diphenylphosphanyl-N-{[diphenyl(2-pyridylimino)-λ⁵-phosphanyl]methyl}pyridin-2-amine Diphenylphosphanyl, pyridylimino groups 647.6 Transition-metal coordination; catalytic applications
1-((1S,2R,4S)-[...]bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide Ferrocenylmethylidene, pyridinylmethyl ~600 (estimated) Organometallic hybrid; redox-active properties

Structural and Electronic Differences

  • Substituent Effects :

    • The cyclopentyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or chloro groups in other derivatives). This could enhance passive diffusion across biological membranes but may reduce solubility in aqueous media .
    • The pyridin-2-ylmethyl substituent provides a rigid aromatic system for π-π interactions, contrasting with the 5-chloropyridin-2-yl group in CAS 1229194-11-9, where electronegative chlorine may enhance binding to polar enzyme pockets .
  • Coordination Chemistry: Unlike the diphenylphosphanyl-pyridylimino derivative , which forms stable complexes with transition metals (e.g., Pd, Pt), the target compound’s ethanediamide core may chelate metals via its two amide carbonyls. However, steric hindrance from the cyclopentyl group could limit coordination efficiency.

Biological Activity

N-cyclopentyl-N'-[(pyridin-2-yl)methyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the modulation of protein kinase activity and its implications in various diseases, including cancer. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

The compound is known to modulate protein kinase activity, which plays a critical role in cellular processes such as proliferation, migration, and invasion. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can significantly alter the function of these proteins. The modulation of kinases like c-Met and KDR has been linked to therapeutic effects in cancer treatment .

Biological Activity Overview

  • Cancer Treatment : this compound has shown promise in inhibiting the activity of various kinases involved in tumor progression. In particular, it has been studied for its effects on:
    • c-Met : Overexpression of c-Met is associated with several tumor types. Inhibition can reduce cell proliferation and migration, making it a target for cancer therapies .
    • KDR : Similar to c-Met, KDR is involved in angiogenesis and tumor growth; thus, its modulation can have significant therapeutic implications .
  • Neurodegenerative Disorders : The compound may also exhibit activity against phosphodiesterase (PDE) isoforms, particularly PDE4B, which is relevant for treating central nervous system disorders such as depression and anxiety .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds exhibit antimicrobial properties, indicating potential applications in treating infections .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • In vitro Studies : Research demonstrated that this compound effectively inhibited c-Met activity in various cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates .
  • Animal Models : In vivo studies showed that administration of the compound led to significant tumor size reduction in mouse models bearing xenografts of human cancers, particularly those with high c-Met expression .

Table 1: Summary of Biological Activities

Activity TypeTarget KinaseEffect ObservedReference
Cancer Treatmentc-MetInhibition of proliferation
Cancer TreatmentKDRReduced angiogenesis
NeurodegenerativePDE4BAlleviation of symptoms in models
AntimicrobialVariousInhibition of bacterial growth

Table 2: Case Study Results

Study TypeModel TypeResult SummaryReference
In vitroCancer Cell LinesSignificant apoptosis induction
In vivoMouse XenograftTumor size reduction observed

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